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hydrochloride

Cat. No.: B1428322 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-oxazepane

Hydrochloride

Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is

a cornerstone for enhancing pharmacological profiles. The gem-difluoro group (CF₂), in

particular, serves as a versatile bioisostere for carbonyl groups or as a modulator of local

electronics and metabolic stability. This guide provides a comprehensive technical overview of

6,6-Difluoro-oxazepane hydrochloride, a heterocyclic building block of significant interest to

researchers in drug discovery. While publicly available experimental data for this specific

compound is limited, this document synthesizes information from structurally related analogs

and established analytical principles to offer a robust predictive profile and a detailed guide to

its empirical characterization. As a Senior Application Scientist, the narrative herein

emphasizes not just the protocols, but the causality behind experimental choices, ensuring a

self-validating system of analysis for researchers.

Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent

physicochemical analysis.

IUPAC Name: 6,6-difluoro-1,4-oxazepane hydrochloride
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CAS Number: 1341039-23-3[1][2][3]

Molecular Formula: C₅H₁₀ClF₂NO[4]

Molecular Weight: 173.59 g/mol [4]

Chemical Structure: (A 2D chemical structure drawing would be inserted here in a full

document)

The structure features a seven-membered oxazepane ring, a heterocyclic motif found in

various biologically active molecules. The key feature is the gem-difluoro substitution at the C6

position, which is expected to significantly influence the molecule's conformation, basicity,

lipophilicity, and metabolic stability compared to its non-fluorinated counterpart.

Physicochemical Properties: A Predictive and
Comparative Summary
The following table summarizes the core physicochemical properties of 6,6-Difluoro-oxazepane

hydrochloride. Values are a combination of reported data and expert predictions based on the

analysis of structurally similar gem-difluorinated heterocycles.[5]
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Property Predicted/Reported Value
Significance in Drug
Development

Appearance
White to off-white crystalline

solid

Influences formulation,

handling, and initial purity

assessment.

Purity
≥97% (Typical commercial

purity)[4]

Critical for ensuring that

biological and physicochemical

data are attributable to the

compound of interest.

Melting Point
Predicted: 180-200 °C

(decomposes)

A sharp melting point is an

indicator of purity. Thermal

stability is crucial for

processing and storage.[6]

pKa Predicted: 7.5 - 8.5

Governs the ionization state at

physiological pH (7.4), which

critically impacts solubility,

permeability, and target

binding. The electron-

withdrawing CF₂ group is

expected to lower the basicity

of the amine compared to non-

fluorinated analogs.[7]

LogP (Octanol/Water)
Predicted: 0.1 - 0.5 (for free

base)[8]

Measures lipophilicity, a key

determinant of absorption,

distribution, metabolism, and

excretion (ADME) properties.

The effect of gem-difluorination

can be complex, sometimes

increasing lipophilicity in O-

heterocycles.[2]

Aqueous Solubility Predicted to be higher as the

HCl salt

Essential for bioavailability and

formulation of parenteral

dosage forms. Salt formation is

a common strategy to enhance
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the solubility of basic

compounds.[9][10] However,

the common ion effect in

gastric fluid can sometimes

reduce the solubility of

hydrochloride salts.[11]

Comprehensive Protocols for Physicochemical
Characterization
This section details the self-validating experimental workflows required to empirically determine

the properties of 6,6-Difluoro-oxazepane hydrochloride. The causality behind each step is

explained to provide a complete understanding of the analytical process.

Workflow for Complete Characterization
The logical flow for a full characterization of a new batch of the compound is outlined below.

This ensures purity, identity, and key physicochemical parameters are confirmed before its use

in further research.
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Initial Analysis

Detailed Property Determination

Purity Assessment (HPLC)

Identity Confirmation (MS, NMR)

If ≥95% pure

Thermal Analysis (DSC/TGA)

Structure Confirmed

pKa Determination

Solubility Profiling

Click to download full resolution via product page

Caption: Overall workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Expertise & Experience: Purity is the most critical initial parameter. An impure sample can lead

to erroneous results in all subsequent assays. For fluorinated compounds, specialized HPLC

columns can offer unique selectivity.[12]

Protocol:
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System Preparation: Use a validated HPLC system with a UV detector.

Column Selection: A C18 column is a standard starting point. However, for fluorinated

compounds, a pentafluorophenyl (PFP) column can provide alternative selectivity and better

peak shape.[12]

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water

Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and run a gradient to

a high organic concentration (e.g., 95% B) over 10-15 minutes. This ensures elution of the

main compound and any potential impurities with different polarities.

Sample Preparation: Prepare a stock solution of 6,6-Difluoro-oxazepane hydrochloride in a

50:50 mixture of Water:Acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g.,

0.1 mg/mL) for injection.

Analysis: Inject 5-10 µL and monitor at a wavelength of ~210 nm (where compounds without

strong chromophores typically absorb). Purity is calculated based on the area percentage of

the main peak.

Trustworthiness: The method is self-validating by demonstrating a sharp, symmetrical peak for

the main component and good separation from any impurity peaks. The use of formic acid

ensures the amine is protonated, leading to better chromatography.

Identity and Structural Confirmation
Expertise & Experience: MS provides a rapid and accurate determination of the molecular

weight, serving as a primary identity test. Electrospray ionization (ESI) is the preferred method

for polar, pre-charged molecules like hydrochloride salts.[13][14]

Protocol:

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or

an acetonitrile/water mixture.
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Instrumentation: Analyze using an ESI source coupled to a mass analyzer (e.g., Quadrupole

or Orbitrap).[15]

Analysis Mode: Acquire data in positive ion mode.

Expected Result: The primary ion observed will be the protonated free base [M+H]⁺, where

M is 6,6-difluoro-1,4-oxazepane. The expected m/z would be approximately 138.07,

corresponding to the exact mass of the C₅H₁₀F₂NO⁺ ion. High-resolution mass spectrometry

can confirm the elemental composition.

Expertise & Experience: NMR provides the definitive structural confirmation. For this molecule,

¹H, ¹³C, and especially ¹⁹F NMR are essential. The large chemical shift dispersion and high

sensitivity of ¹⁹F NMR make it a powerful tool for analyzing fluorinated compounds.[16][17][18]

Protocol:

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent,

such as D₂O or DMSO-d₆.

¹H NMR:

Expected Signals: Signals corresponding to the methylene (-CH₂-) protons adjacent to the

oxygen and nitrogen atoms. The protons on the carbon bearing the fluorine atoms will

likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR:

Expected Signals: Resonances for each of the unique carbon atoms. The key signal will

be for the C6 carbon (-CF₂-), which will appear as a triplet due to one-bond carbon-fluorine

coupling (¹JCF), typically with a large coupling constant (240-250 Hz).[19]

¹⁹F NMR:

Expected Signal: A single signal is expected for the two equivalent fluorine atoms. This

signal will likely be a triplet due to coupling with the two adjacent protons on C5 and C7.

¹⁹F NMR is performed with proton decoupling to confirm the signal as a singlet.[20][21]
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Trustworthiness: The combination of these three NMR experiments provides an unambiguous

fingerprint of the molecule, confirming the connectivity and the presence of the key gem-

difluoro group.

Expertise & Experience: FT-IR is a rapid technique to confirm the presence of key functional

groups.

Protocol:

Sample Preparation: The analysis can be performed on the solid sample using an Attenuated

Total Reflectance (ATR) accessory.

Expected Peaks:

N-H stretch: A broad band in the range of 2400-3000 cm⁻¹ is characteristic of an amine

salt (R₂NH₂⁺).

C-H stretch: Bands around 2850-3000 cm⁻¹.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether

linkage.

C-F stretch: Strong, characteristic absorption bands typically found in the 1000-1400 cm⁻¹

region.[4]

Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric

Analysis (TGA) are crucial for determining the melting point, thermal stability, and presence of

solvates or hydrates.[22] For hydrochloride salts, decomposition often occurs concurrently with

melting.

Protocol:

Instrumentation: Use a calibrated TGA and DSC instrument.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
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TGA Method: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen

atmosphere. A weight loss step before the main decomposition could indicate the loss of

water (if a hydrate) or residual solvent.[23][24]

DSC Method: Heat the sample from 25 °C to a temperature above the suspected melt (e.g.,

250 °C) at 10 °C/min. An endotherm will indicate the melting point. Often for salts, this

endotherm may be immediately followed by an exotherm representing decomposition.[3][8]

Trustworthiness: The combination of TGA and DSC provides a clear picture. TGA quantifies

weight loss, while DSC identifies the energetic nature of transitions (melting, crystallization,

decomposition).

pKa Determination by Potentiometric Titration
Expertise & Experience: The pKa is a measure of the amine's basicity. Potentiometric titration

is the gold standard for its determination.[25] The electron-withdrawing nature of the CF₂ group

is expected to lower the pKa compared to a non-fluorinated analog, a key insight for drug

design.[7]
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Prepare 0.01 M solution of compound in water

Calibrate pH meter with standard buffers (pH 4, 7, 10)

Titrate with standardized 0.1 M NaOH solution

Record pH after each incremental addition of titrant

Plot pH vs. volume of NaOH added

Determine equivalence point from the first derivative plot

pKa = pH at the half-equivalence point

Click to download full resolution via product page

Caption: Experimental workflow for pKa determination.

Protocol:

Preparation: Prepare a ~0.01 M solution of 6,6-Difluoro-oxazepane hydrochloride in

deionized water. To ensure full dissolution, a small amount of co-solvent like methanol may

be used.[25]
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Titration: Titrate the solution with a standardized 0.1 M solution of NaOH.

Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition

of the titrant.[26]

Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the

pH at the half-equivalence point on the titration curve. This point can be precisely identified

from the peak of the first derivative plot.[27]

Trustworthiness: This method directly measures the proton-donating ability of the protonated

amine, providing a highly accurate pKa value essential for predicting physiological behavior.

Conclusion
6,6-Difluoro-oxazepane hydrochloride is a valuable building block for drug discovery, with its

gem-difluoro group offering a strategic tool for modulating key pharmaceutical properties. This

guide provides a robust framework for its comprehensive physicochemical characterization. By

employing the detailed, self-validating protocols for purity, identity, thermal analysis, pKa, and

solubility, researchers can generate the high-quality data necessary to make informed

decisions in the drug development pipeline. The emphasis on the rationale behind each

analytical technique empowers scientists to not only generate data but to fully understand its

implications for the behavior and potential of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1428322#physicochemical-properties-of-6-6-difluoro-
oxazepane-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1428322#physicochemical-properties-of-6-6-difluoro-oxazepane-hydrochloride
https://www.benchchem.com/product/b1428322#physicochemical-properties-of-6-6-difluoro-oxazepane-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1428322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

